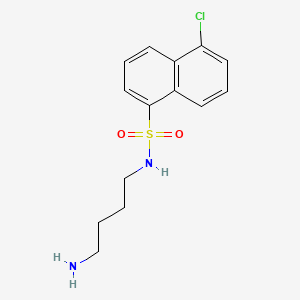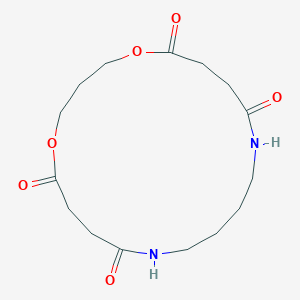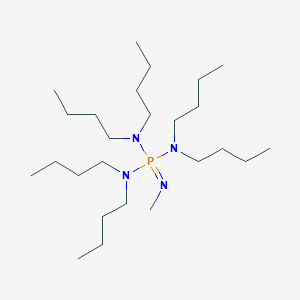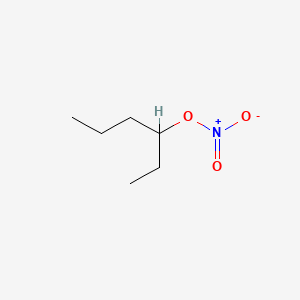phosphanium chloride CAS No. 84657-26-1](/img/structure/B14428152.png)
[(3-Methoxy-2-methylphenyl)methyl](triphenyl)phosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-2-methylphenyl)methylphosphanium chloride is an organophosphorus compound that features a phosphonium cation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-2-methylphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable benzyl halide derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ph3P+(3-Methoxy-2-methylphenyl)methyl halide→(3-Methoxy-2-methylphenyl)methylphosphanium halide
The reaction conditions often include the use of a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (3-Methoxy-2-methylphenyl)methylphosphanium chloride can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the product.
化学反応の分析
Types of Reactions
(3-Methoxy-2-methylphenyl)methylphosphanium chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloride ion can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted phosphonium salts, phosphine oxides, and reduced phosphine derivatives.
科学的研究の応用
(3-Methoxy-2-methylphenyl)methylphosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which (3-Methoxy-2-methylphenyl)methylphosphanium chloride exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved include the formation of stable phosphonium intermediates, which can further react to form desired products.
類似化合物との比較
(3-Methoxy-2-methylphenyl)methylphosphanium chloride can be compared with other similar compounds such as:
- (3-Methoxyphenyl)methylphosphanium chloride
- (2-Methylphenyl)methylphosphanium chloride
- (3-Methoxy-2-methylphenyl)methylphosphanium bromide
These compounds share similar structural features but differ in their reactivity and applications
特性
CAS番号 |
84657-26-1 |
|---|---|
分子式 |
C27H26ClOP |
分子量 |
432.9 g/mol |
IUPAC名 |
(3-methoxy-2-methylphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H26OP.ClH/c1-22-23(13-12-20-27(22)28-2)21-29(24-14-6-3-7-15-24,25-16-8-4-9-17-25)26-18-10-5-11-19-26;/h3-20H,21H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
YKDFNZIOFPPIRN-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=CC=C1OC)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)

![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)




![1-[Ethyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14428135.png)

